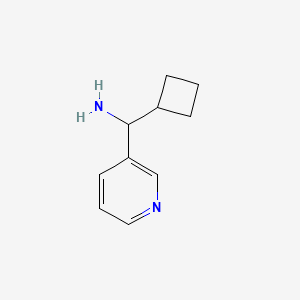
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride, also known by its linear formula CH₃CH₂CH₂SO₂Cl, is a chemical compound with the CAS number 10147-36-1 . It belongs to the class of sulfonyl chlorides, which are versatile reagents in organic synthesis.
準備方法
a. Synthetic Routes
The synthesis of 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reaction of 3-hydroxypropane-1-sulfonyl chloride with 2-methylcyclohexanol. The hydroxyl group of the alcohol reacts with the sulfonyl chloride, resulting in the formation of the desired compound.
b. Reaction Conditions
The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). Acidic conditions facilitate the reaction, and the addition of a base (such as triethylamine) helps neutralize the hydrogen chloride byproduct.
c. Industrial Production
While industrial-scale production methods may vary, the synthetic route described above serves as the basis for large-scale manufacturing.
化学反応の分析
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction: The compound may be oxidized or reduced under specific conditions.
Common Reagents: Nucleophiles (e.g., amines), Lewis acids (e.g., AlCl₃), and bases (e.g., triethylamine) are commonly used in reactions involving this compound.
科学的研究の応用
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride finds applications in:
Organic Synthesis: It serves as a versatile intermediate for the preparation of other compounds.
Medicinal Chemistry: Researchers use it to synthesize bioactive molecules and pharmaceuticals.
Agrochemicals: It plays a role in the development of pesticides and herbicides.
作用機序
The compound’s mechanism of action depends on the specific context. It may act as a reactive intermediate, participate in covalent bonding, or modify biological macromolecules. Further studies are needed to elucidate its precise molecular targets and pathways.
類似化合物との比較
While 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its specific substituents, similar sulfonyl chlorides include p-toluenesulfonyl chloride and methanesulfonyl chloride.
特性
分子式 |
C10H19ClO3S |
|---|---|
分子量 |
254.77 g/mol |
IUPAC名 |
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-9-5-2-3-6-10(9)14-7-4-8-15(11,12)13/h9-10H,2-8H2,1H3 |
InChIキー |
LQGJQLNRFXQAKW-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1OCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


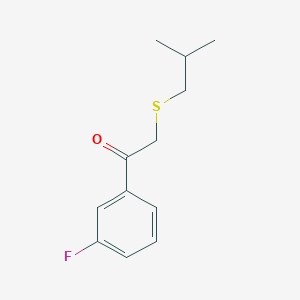

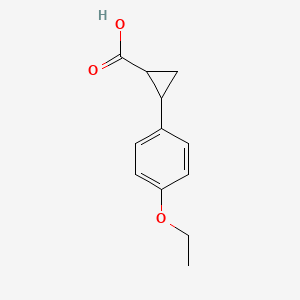


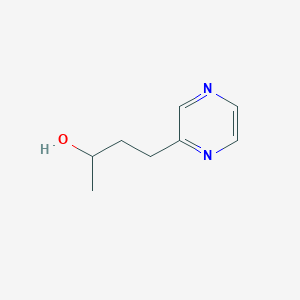

![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
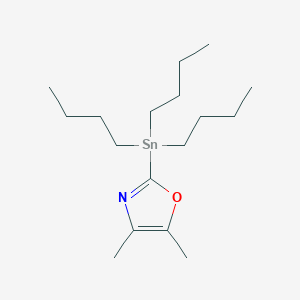
![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)
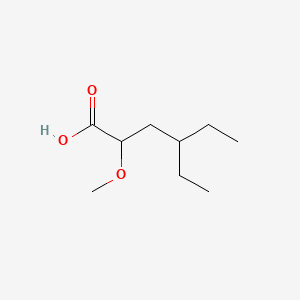
amine](/img/structure/B13528446.png)
